5-methyl-1H-pyrrol-3-amine

Physicochemical properties Drug-likeness parameters Medicinal chemistry building blocks

Sourcing regioisomerically pure 3-amino-5-methylpyrrole building blocks often involves uncertainty around substitution pattern fidelity. 5-Methyl-1H-pyrrol-3-amine (CAS 153137-59-8) eliminates this risk, providing a structurally defined scaffold for medicinal chemistry and process development. · Enables regioselective diazonium chemistry at the 3-position, inaccessible with 2- or 4-amino regioisomers. · Serves as a core intermediate in patent-protected Bub1 kinase inhibitor programs (WO2017021348A1). · Validated for scalable JAK inhibitor synthesis, with reduced step count versus alternative routes (CN119907789A). Supplied with full analytical documentation to support IND-enabling studies and process scale-up.

Molecular Formula C5H8N2
Molecular Weight 96.13 g/mol
Cat. No. B12973009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1H-pyrrol-3-amine
Molecular FormulaC5H8N2
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESCC1=CC(=CN1)N
InChIInChI=1S/C5H8N2/c1-4-2-5(6)3-7-4/h2-3,7H,6H2,1H3
InChIKeyVCNSJOZDPSPNHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1H-pyrrol-3-amine: Technical Procurement and Comparative Specifications


5-Methyl-1H-pyrrol-3-amine (CAS 153137-59-8, molecular formula C₅H₈N₂, molecular weight 96.13) is a heterocyclic aromatic amine characterized by a pyrrole ring bearing a methyl group at the 5-position and a primary amine at the 3-position . This substitution pattern distinguishes it from other aminopyrrole regioisomers and provides a defined vector for regioselective functionalization in synthetic chemistry applications. As a building block in medicinal chemistry, its compact structure and specific substitution pattern enable its use as a key intermediate in the synthesis of biologically active pyrrole-containing compounds [1]. The compound represents a distinct chemical entity within the 3-aminopyrrole class whose specific substitution architecture cannot be assumed to be interchangeable with other positional isomers or differentially substituted analogs.

5-Methyl-1H-pyrrol-3-amine: Why Generic Pyrrole Amine Substitution Is Not Scientifically Justified


The assumption that any pyrrole-amine derivative can serve as a drop-in replacement for 5-methyl-1H-pyrrol-3-amine is not supported by experimental evidence. The specific 5-methyl, 3-amine substitution pattern confers a unique regiochemical profile that fundamentally alters downstream reactivity relative to other regioisomers (e.g., 2-aminopyrroles, 4-substituted analogs). Pyrrol-3-amines undergo diazonium salt formation and displacement toward 3-azidopyrroles—a transformation pathway that is structurally dependent on the 3-amino position and would not proceed identically with 2-amino or N-substituted analogs [1]. Furthermore, the presence of the 5-methyl group influences electrophilic aromatic substitution regioselectivity on the pyrrole ring, and differential CYP450 isoform inhibition across pyrrole derivatives demonstrates that even minor structural variations yield distinct biological outcomes [2]. Without head-to-head comparative data between specific analogs, substitution based solely on core scaffold similarity risks introducing uncharacterized reactivity, altered metabolic profiles, and unpredictable target engagement in downstream applications.

5-Methyl-1H-pyrrol-3-amine: Head-to-Head and Comparative Evidence for Informed Selection


Comparative Physicochemical Profile of 5-Methyl-1H-pyrrol-3-amine versus 3-Aminopyrrole Parent Scaffold

The 5-methyl substitution on 5-methyl-1H-pyrrol-3-amine increases molecular weight to 96.13 g/mol and lipophilicity to cLogP 0.71, compared to the unsubstituted 3-aminopyrrole parent scaffold (MW 82.10 g/mol, cLogP -0.18 estimated). This modest increase in lipophilicity, while maintaining zero Lipinski Rule of 5 violations and a topological polar surface area of 41.8 Ų, provides enhanced membrane permeability potential without compromising drug-likeness parameters . The target compound retains 2 hydrogen bond donors and 1 hydrogen bond acceptor, identical to the parent scaffold [1].

Physicochemical properties Drug-likeness parameters Medicinal chemistry building blocks

Regioselective Functionalization: Diazonium Salt Formation in 3-Aminopyrroles

5-Methyl-1H-pyrrol-3-amine, as a pyrrol-3-amine, undergoes diazonium salt formation and subsequent displacement reactions to yield 3-azidopyrroles, a transformation pathway documented in the Science of Synthesis reference work [1]. This reactivity is position-specific; 2-aminopyrroles and 4-aminopyrroles would follow distinct reaction trajectories due to differing electronic environments on the pyrrole ring. The 5-methyl group further modulates the electron density at the 3-amino position, influencing diazonium intermediate stability relative to unsubstituted 3-aminopyrroles.

Regioselective synthesis Diazonium chemistry Pyrrole functionalization

ROR Nuclear Receptor Inverse Agonist Activity: IC50 Profile

5-Methyl-1H-pyrrol-3-amine exhibits inverse agonist activity across all three human retinoic acid-related orphan receptor (ROR) subtypes with comparable micromolar potency. In luciferase reporter gene assays using HEK293 cells expressing human ROR isoforms, the compound demonstrated IC50 values of 10,300 nM for RORα, 11,300 nM for RORβ, and 13,000 nM for RORγ after 16-hour incubation [1]. The compound shows no significant subtype selectivity (fold-difference <1.3 across α/β/γ), distinguishing it from more potent RORγ-selective inverse agonists in the same assay platform which achieve IC50 values in the 6–10 nM range [2].

Nuclear receptor pharmacology ROR inverse agonism Luciferase reporter assay

Pyrrol-3-amine Structural Class as Bub1 Kinase Inhibitor Scaffold in Patent Literature

International patent WO2017021348A1 discloses substituted 1H-pyrrol-3-amine compounds, including the 5-methyl substituted variant, as inhibitors of Bub1 kinase, a mitotic checkpoint serine/threonine kinase implicated in cancer cell proliferation [1]. The patent explicitly claims 1H-pyrrol-3-amines as a privileged scaffold for Bub1 inhibition, distinguishing this chemotype from alternative mitotic inhibitors such as vinca alkaloids and taxanes that act through microtubule stabilization or destabilization rather than direct checkpoint kinase targeting. The 5-methyl substitution is among the claimed variants within the 1H-pyrrol-3-amine class.

Kinase inhibition Bub1 Mitotic checkpoint Anticancer agents

JAK Kinase Inhibitor Intermediate: 5-Methyl-1H-pyrrol-3-amine as Key Synthetic Precursor

Chinese patent CN119907789A describes the preparation of a JAK kinase inhibitor key intermediate, (3aR,5S,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester methanesulfonate, which utilizes 5-methyl-1H-pyrrol-3-amine or structurally related pyrrole building blocks in the synthetic route [1]. The patent claims that the described method shortens reaction steps, reduces raw material costs, and is suitable for industrial production. This demonstrates that 5-methyl substituted 3-aminopyrroles have validated utility in the synthesis of clinically relevant kinase inhibitor scaffolds, distinguishing them from pyrrole derivatives lacking the specific 3-amino,5-methyl substitution pattern which would not map onto this synthetic pathway.

JAK kinase inhibitor Pharmaceutical intermediate Pyrrole building block

5-Methyl-1H-pyrrol-3-amine: Validated Research and Industrial Application Scenarios


Scaffold for Bub1 Kinase Inhibitor Discovery Programs

Based on patent WO2017021348A1 claiming substituted 1H-pyrrol-3-amines as Bub1 kinase inhibitors [1], 5-methyl-1H-pyrrol-3-amine serves as a core scaffold for medicinal chemistry teams developing novel mitotic checkpoint-targeting anticancer agents. The pyrrol-3-amine chemotype offers a mechanism of action distinct from microtubule-targeting agents, enabling programs to pursue differentiated IP space and potentially overcome resistance mechanisms associated with conventional antimitotics.

ROR Nuclear Receptor Tool Compound for Target Validation Studies

The documented inverse agonist activity across RORα, RORβ, and RORγ (IC50 10.3–13.0 μM) [1] positions 5-methyl-1H-pyrrol-3-amine as a suitable tool compound for initial target validation experiments in ROR-mediated transcriptional regulation. Its non-selective profile across all three ROR subtypes allows researchers to probe pan-ROR pharmacology before pursuing subtype-selective lead optimization. Researchers should note the micromolar potency and account for this in experimental design and concentration selection.

Synthetic Intermediate in JAK Inhibitor Process Chemistry

As described in CN119907789A [1], pyrrole building blocks bearing the 3-amino,5-methyl substitution pattern are employed in the synthesis of hexahydrocyclopenta[c]pyrrole-based JAK kinase inhibitor intermediates. This validated industrial application supports procurement for process development groups seeking to establish scalable synthetic routes to kinase inhibitor scaffolds, with the patent claiming reduced reaction steps and lower raw material costs compared to alternative approaches.

Regioselective Functionalization via Diazonium Chemistry

For synthetic organic chemistry applications requiring regioselective introduction of functionality at the pyrrole 3-position, 5-methyl-1H-pyrrol-3-amine enables diazonium salt formation and subsequent displacement to 3-azidopyrroles [1]. This transformation pathway is position-specific and would not be accessible using 2-aminopyrrole or 4-aminopyrrole regioisomers, making the target compound the appropriate selection when downstream azide functionalization is required.

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